Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a combination of benzodioxole, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Furan Ring: This step may involve the reaction of furfural with appropriate amines.
Pyridine Ring Construction: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Signal Transduction: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-AMINO-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
- ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(2-THIENYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
Uniqueness
The unique combination of benzodioxole, furan, and pyridine moieties in ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE may confer distinct biological and chemical properties, making it a valuable compound for research and development.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C23H22N2O8 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethylamino)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O8/c1-2-30-23(29)16-11-25-22(28)20(21(16)27)15(9-19(26)24-10-14-4-3-7-31-14)13-5-6-17-18(8-13)33-12-32-17/h3-8,11,15H,2,9-10,12H2,1H3,(H,24,26)(H2,25,27,28) |
InChI Key |
ZNBOXXVMPLZPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=CO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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